3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((4-methoxyphenyl)methylene)-5-methyl-
Description
The compound 3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((4-methoxyphenyl)methylene)-5-methyl- (hereafter referred to as Compound A) features a pyrazolone core substituted with a brominated indoloquinoxaline moiety and a 4-methoxyphenylmethylene group. Its molecular formula is approximately C₃₀H₂₂BrN₅O₃ (estimated based on structural analogs in and ). This complex structure suggests applications in medicinal chemistry, particularly in targeting nucleic acids or enzymes due to its planar heterocyclic systems.
Properties
CAS No. |
119457-26-0 |
|---|---|
Molecular Formula |
C28H20BrN5O3 |
Molecular Weight |
554.4 g/mol |
IUPAC Name |
(4E)-2-[2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetyl]-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C28H20BrN5O3/c1-16-20(13-17-7-10-19(37-2)11-8-17)28(36)34(32-16)25(35)15-33-24-12-9-18(29)14-21(24)26-27(33)31-23-6-4-3-5-22(23)30-26/h3-14H,15H2,1-2H3/b20-13+ |
InChI Key |
TYZYJMNIQUZGSL-DEDYPNTBSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)OC)C(=O)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53 |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)OC)C(=O)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((4-methoxyphenyl)methylene)-5-methyl- typically involves multi-step organic reactions. The starting materials often include indole derivatives, brominated compounds, and methoxyphenyl groups. The reaction conditions may involve:
Catalysts: Commonly used catalysts include Lewis acids or transition metal catalysts.
Solvents: Organic solvents such as dichloromethane, ethanol, or dimethyl sulfoxide (DMSO) are frequently used.
Temperature and Pressure: Reactions may be carried out under reflux conditions or at elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Techniques: Methods such as crystallization, chromatography, and recrystallization are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((4-methoxyphenyl)methylene)-5-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 3H-Pyrazol-3-one derivatives typically involves multi-step organic reactions. The compound can be synthesized through the condensation of indole derivatives with pyrazolone under specific conditions. Structural characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure and purity of synthesized compounds.
Antimicrobial Properties
Research has demonstrated that various pyrazolone derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain synthesized pyrazolones possess antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Candida albicans and Aspergillus niger . The specific compound discussed may also exhibit similar properties due to its structural characteristics.
Anticancer Activity
The unique structure of 3H-Pyrazol-3-one derivatives allows for interactions with biological targets involved in cancer progression. Preliminary studies indicate that compounds featuring indole and quinoxaline moieties may inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The bromine substitution on the indole ring could enhance these anticancer properties by increasing lipophilicity or altering the compound's interaction with cellular targets.
Anti-inflammatory Effects
Some pyrazolone derivatives have been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). The specific compound may contribute to reduced inflammation through similar pathways, making it a candidate for further studies in inflammatory disease models.
Potential Therapeutic Applications
Given its biological activities, 3H-Pyrazol-3-one derivatives hold promise for various therapeutic applications:
- Antimicrobial Agents : Development of new antibiotics or antifungals targeting resistant strains.
- Cancer Therapeutics : Exploration as potential chemotherapeutic agents due to their ability to induce apoptosis in cancer cells.
- Anti-inflammatory Drugs : Formulation of new anti-inflammatory medications for chronic inflammatory diseases.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Cellular Processes: Influence cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
Table 1: Structural Comparison of Compound A with Selected Analogs
Key Observations :
- Indoloquinoxaline vs. Simpler Aromatics: Compound A’s indoloquinoxaline group enhances steric bulk and electronic complexity compared to phenyl or chlorophenyl substituents in analogs.
- Substituent Effects : The 4-methoxy group in Compound A is electron-donating, contrasting with the electron-withdrawing nitro group in CAS 68538-00-1. This difference may influence redox properties and binding affinities.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Lipophilicity : Compound A’s higher logP compared to simpler analogs suggests greater membrane permeability but lower aqueous solubility.
- Acidity: The pKa of ~7.5 (estimated) aligns with pyrazolone’s enolic proton, but substituents like methoxy may slightly increase acidity compared to methylphenyl analogs.
Biological Activity
The compound 3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((4-methoxyphenyl)methylene)-5-methyl- represents a complex structure that integrates various pharmacophores known for their biological activity. This article explores the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazolone core followed by the introduction of various substituents such as the indoloquinoxaline moiety and methoxyphenyl group. The synthetic routes often require specific reagents and conditions to ensure high yield and purity.
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.
2. Anti-inflammatory Effects
Pyrazole derivatives are well-documented for their anti-inflammatory activities. The compound has demonstrated efficacy in reducing inflammatory markers such as TNF-α and IL-6 in cellular models. A study reported that derivatives similar to this compound exhibited up to 85% inhibition of TNF-α at specific concentrations, suggesting a strong anti-inflammatory potential .
3. Antimicrobial Properties
The antimicrobial activity of pyrazole compounds has been extensively studied. The target compound has shown promising results against various bacterial strains, including E. coli and Staphylococcus aureus. In vitro assays indicate that it possesses significant inhibitory effects comparable to standard antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Compounds related to this structure have been identified as inhibitors of key enzymes involved in cancer progression and inflammation, such as aromatase and cyclooxygenase (COX) enzymes. For instance, a related pyrazole derivative showed an IC50 value comparable to letrozole, a standard aromatase inhibitor .
- Cell Signaling Modulation: The compound may affect various signaling pathways, including MAPK pathways, which are crucial in regulating cell proliferation and survival. Studies have indicated that it can inhibit pMAPK levels significantly in both liver and lung tissues .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of pyrazole derivatives, including the target compound. The results indicated a dose-dependent reduction in cell viability across multiple cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations.
Case Study 2: Anti-inflammatory Activity
In an experimental model of carrageenan-induced paw edema in rats, derivatives similar to this compound were tested for anti-inflammatory effects. Results showed a significant reduction in edema with a maximum inhibition rate observed at specific dosages .
Data Summary
| Biological Activity | Assay Type | Results |
|---|---|---|
| Anticancer | Cell Viability Assay | IC50 values: nanomolar range |
| Anti-inflammatory | Edema Model | Up to 85% inhibition of TNF-α |
| Antimicrobial | Disk Diffusion | Significant inhibition against E. coli |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
